Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate
Description
Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a thiazole-based compound featuring a trifluoroethyl group at position 2, a methyl group at position 4, and an ethyl acetate moiety at position 5 of the thiazole ring. The trifluoroethyl substituent introduces strong electron-withdrawing effects due to fluorine atoms, while the ethyl ester enhances lipophilicity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S/c1-3-16-9(15)4-7-6(2)14-8(17-7)5-10(11,12)13/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFDDPAWNRBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)CC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a synthetic compound that belongs to the thiazole class of derivatives. This compound is characterized by its unique structural features, including a trifluoroethyl group and an ethyl acetate moiety, which contribute to its diverse biological activities. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.
- Chemical Formula: C₁₀H₁₂F₃NO₂S
- Molecular Weight: 267.27 g/mol
- IUPAC Name: Ethyl [4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate
- Appearance: Powder
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the controlled production of the compound with desired purity and yield. The unique structural features of this compound facilitate further chemical modifications for potential applications in medicinal chemistry .
1. Antimicrobial Activity
Thiazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Klebsiella pneumoniae | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Aspergillus fumigatus | 6.25 µg/mL |
These findings indicate that this compound exhibits significant antimicrobial properties that may be harnessed for therapeutic applications .
2. Anticancer Activity
Research has demonstrated that thiazole derivatives can possess anticancer properties. This compound was tested against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| CEM (human leukemia) | 0.12 |
| HL-60 (human leukemia) | 0.24 |
| BGC-823 (gastric cancer) | Not specified |
These results suggest that this compound may inhibit cancer cell proliferation effectively .
3. Other Biological Activities
Beyond its antimicrobial and anticancer effects, this compound has shown potential in various other biological activities:
- Antidiabetic Activity: Thiazole derivatives have been reported to exhibit antidiabetic effects by modulating glucose metabolism.
- Anti-inflammatory Activity: Compounds within this class have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- A study by Liu et al. synthesized thiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings highlighted the importance of structural modifications in enhancing anticancer activity .
- Research conducted by Karegoudar et al. focused on the synthesis of substituted thiazoles and their antimicrobial efficacy against various pathogens. Their results emphasized the critical role of the thiazole nucleus in determining biological activity .
- The review by Nevagi et al. summarized a range of biological activities associated with thiazole derivatives, including antibacterial and antifungal effects .
Scientific Research Applications
Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a synthetic organic compound featuring a thiazole structure that incorporates both a trifluoroethyl group and an ethyl acetate moiety. It has a molecular weight of 267.27 g/mol and the chemical formula . This compound is a thiazole derivative, a class known for diverse biological activities and uses in medicinal chemistry.
Synthesis
The production of this compound involves multi-step organic synthesis techniques that allow for controlled production with desired purity and yield.
Comparison with Other Thiazole Derivatives
this compound has structural similarities with other thiazole derivatives. The presence of a trifluoroethyl group and an ethyl acetate moiety distinguishes it from other compounds, potentially enhancing its biological activity and applications. The following table compares it to other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylthiazole-5-acetate | Contains a methyl group on thiazole | Lacks trifluoroethyl substitution |
| 5-Methylthiazole | Simple methyl substitution on thiazole | No ester functionality |
| Trifluoromethylthiazole | Contains trifluoromethyl group | Lacks ethyl acetate moiety |
Potential Applications
This compound has potential applications in biological interactions with enzymes or receptors, which may include:
- Enzyme inhibition assays
- Receptor binding studies
- Metabolic stability studies
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP* (Predicted) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₄F₃NO₂S | 281.3 | 2.8 | High lipophilicity (CF₃CH₂) |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | C₁₄H₁₂F₃NO₂S | 323.3 | 3.5 | Increased aromaticity (phenyl) |
| Ethyl 2-(2-mercapto-4-methylthiazol-5-yl)acetate | C₈H₁₁NO₂S₂ | 217.3 | 1.2 | Polar thiol group reduces logP |
*logP values estimated using ChemDraw software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
